molecular formula C10H10N2O2S B1333890 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid CAS No. 515812-03-0

2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid

Cat. No.: B1333890
CAS No.: 515812-03-0
M. Wt: 222.27 g/mol
InChI Key: DOPGWQIJUMUQGP-UHFFFAOYSA-N
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Description

2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.27 g/mol

Preparation Methods

The synthesis of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid involves several steps. One common method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . This procedure is known as the Fiesselmann synthesis. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.

    Pyrazole derivatives: Compounds with the pyrazole ring structure may have comparable biological activities and chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications compared to other similar compounds .

Properties

IUPAC Name

2-ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-12-8(10(13)14)6-7(11-12)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPGWQIJUMUQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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